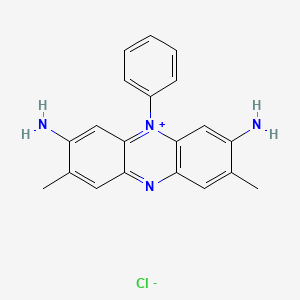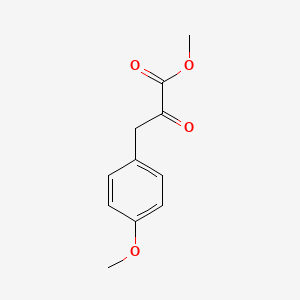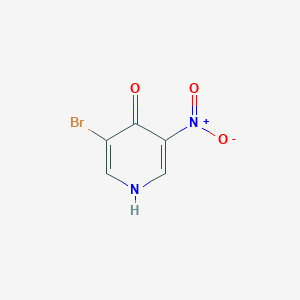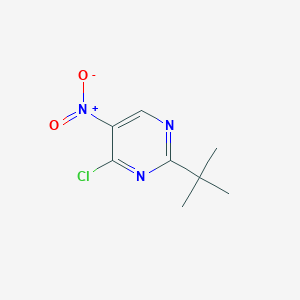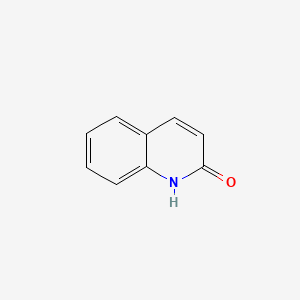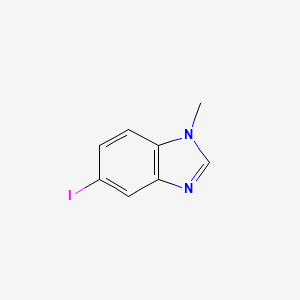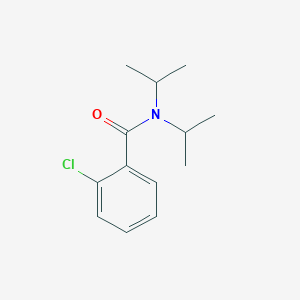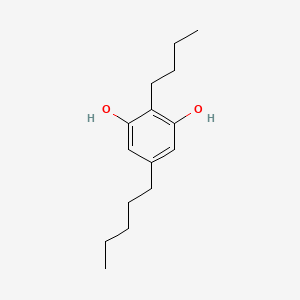
2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole, also known as TNP-470, is a synthetic molecule that has been extensively studied for its potential therapeutic applications. TNP-470 is a potent angiogenesis inhibitor, meaning that it can prevent the formation of new blood vessels. This property makes it a promising candidate for the treatment of cancer and other diseases that involve abnormal blood vessel growth.
Mécanisme D'action
2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole works by inhibiting the activity of endothelial cells, which are the cells that line the inside of blood vessels. By preventing these cells from dividing and forming new blood vessels, 2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole can starve tumors of the nutrients they need to grow and spread.
Biochemical and Physiological Effects
2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole has been shown to have a variety of biochemical and physiological effects. For example, it can induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of certain enzymes, and modulate the expression of various genes. In addition, 2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole has been found to have anti-inflammatory effects, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole in lab experiments is its specificity. Because it targets endothelial cells, it can be used to study the role of angiogenesis in various diseases. However, 2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole is also known to have some limitations. For example, it can be toxic to certain cell types and may have off-target effects that can complicate experimental results.
Orientations Futures
There are many potential future directions for research on 2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole. One area of interest is the development of more targeted and efficient methods of delivering the molecule to tumors. Another area of interest is the investigation of 2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole's potential as a treatment for other diseases that involve abnormal blood vessel growth, such as diabetic retinopathy and arthritis. Additionally, further research is needed to fully understand the molecular mechanisms underlying 2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole's anti-cancer effects, which could lead to the development of more effective treatments.
Applications De Recherche Scientifique
2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole has been extensively studied in the context of cancer research. Its ability to inhibit angiogenesis has been shown to be effective in suppressing tumor growth in animal models. In addition, 2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole has been found to have anti-inflammatory and anti-metastatic properties, further adding to its potential therapeutic applications.
Propriétés
Numéro CAS |
70265-24-6 |
|---|---|
Nom du produit |
2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole |
Formule moléculaire |
C10H6Cl3N3O2 |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
2-(2,3,3-trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole |
InChI |
InChI=1S/C10H6Cl3N3O2/c11-7(9(12)13)8(16(17)18)10-14-5-3-1-2-4-6(5)15-10/h1-4,14-15H |
Clé InChI |
NMWNNVAECBLGFO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])N2 |
SMILES canonique |
C1=CC=C2C(=C1)NC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])N2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



